molecular formula C5H11NO B031354 (S)-(+)-1-Methyl-3-pyrrolidinol CAS No. 104641-59-0

(S)-(+)-1-Methyl-3-pyrrolidinol

Cat. No. B031354
M. Wt: 101.15 g/mol
InChI Key: FLVFPAIGVBQGET-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes compounds like (S)-(+)-1-Methyl-3-pyrrolidinol, often involves stereoselective methodologies to ensure the correct chiral outcome. For instance, the stereoselective synthesis of related pyrrolidinyl compounds involves key steps like catalytic asymmetric hydrogenation and SN2 substitution reactions to set the stereochemistry accurately (Lall et al., 2012). Another approach involves the one-pot reduction and regioselective cyclization of azidoditosyl derivatives (Jayachitra et al., 2008).

Molecular Structure Analysis

The molecular structure of (S)-(+)-1-Methyl-3-pyrrolidinol is defined by its pyrrolidine backbone, a five-membered ring containing one nitrogen atom, and its methyl substituent, which contributes to its chirality. Structural analyses, such as X-ray crystallography, provide detailed insights into the configuration and conformation of such molecules, although specific studies on (S)-(+)-1-Methyl-3-pyrrolidinol are not highlighted here. The general structural theme in related research emphasizes the importance of stereochemistry in the biological function and synthesis of pyrrolidines.

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, leveraging their nitrogen heteroatom for nucleophilicity and their 3D structure for stereochemical considerations. For example, the synthesis of highly functionalized pyrrolidines often involves cascade reactions, such as imine formation followed by 1,3-dipolar cycloadditions, demonstrating the compound's versatility in organic synthesis (Garner & Kaniskan, 2005).

Scientific Research Applications

  • Antibiotics Preparation : It is used as a key intermediate in the synthesis of fluoroquinolone antibiotics like PF-00951966, which targets respiratory tract infections (Lall et al., 2012), and premafloxacin, an antibiotic against veterinary pathogens (Fleck et al., 2003).

  • Polymerization Processes : It is utilized as an effective electron-pair donor in carbocationic polymerization, leading to the preparation of living α-bis(t-chloro)polyisobutylene (Pratap & Heller, 1992).

  • Drug Discovery : A new catalytic method involving this compound can introduce a methyl group onto aromatic pyridines, aiding drug discovery processes (Grozavu et al., 2020).

  • Antimicrobial Activity : Compounds like 1-methyl-3-(quinoxalin-2-yl) pyrrolidin-2-one have shown antimicrobial activity, offering potential in drug development (Srivani et al., 2019).

  • Cognitive Enhancement and Anxiolytic Activity : S-4, a nicotinic acetylcholine receptor ligand synthesized from this compound, shows positive effects in cognitive enhancement and anxiolytic activity (Lin et al., 1997).

  • Intermediate for Various Chemical Applications : It serves as an important intermediate for creating pyridinols and pyridinamines, which have numerous applications in chemical industries, pharmaceuticals, biologically active substances, and polymers (Stankevičiūtė et al., 2016).

  • Pharmaceutical Synthesis : Enzymes producing (S)-N-benzyl-3-pyrrolidinol, a derivative, are used in pharmaceutical synthesis (Yamada-Onodera et al., 2007).

  • Biological Applications : Piperidyl and Pyrrolidyl Benzilates synthesized from it show high retention in the brain, suggesting potential as in vivo probes for measuring endothelium levels (Skaddan et al., 2000).

  • Chemical Industry : Pyrrolidines, including derivatives of (S)-(+)-1-Methyl-3-pyrrolidinol, are used in the chemical industry for applications like dyes and agrochemical substances (Żmigrodzka et al., 2022).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves identifying areas of further research, potential applications of the compound, etc.


properties

IUPAC Name

(3S)-1-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVFPAIGVBQGET-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Methyl-3-pyrrolidinol

CAS RN

104641-59-0
Record name 1-Methyl-3-pyrrolidinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104641590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1-Methyl-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-3-PYRROLIDINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354U26A1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Bodor, E Bodor - Rev. Roum. Chim, 2021 - revroum.lew.ro
Retrometabolic drug design approaches (RMDD) combine quantitative structure-activity and structure-metabolism relations (QSAR and QSMR) to improve the therapeutic index (ratio of …
Number of citations: 0 revroum.lew.ro
K Muylaert, M Jatczak, S Mangelinckx… - Current medicinal …, 2016 - ingentaconnect.com
The immense amount of research on benzodiazepines resulted in the synthesis of heterocycle-fused diazepine derivatives with potential pharmacological activity. Pyridoazepines are …
Number of citations: 10 www.ingentaconnect.com
E Tóth-Sarudy, G Tóth, I Pallagi, G Seres… - Die Pharmazie-An …, 2006 - ingentaconnect.com
A series of pure stereoisomeric soft glycopyrrolate analogues 3, 4 and 5 was synthesized using chiral intermediates and by careful separation of the stereoisomers formed during the …
Number of citations: 9 www.ingentaconnect.com
Y Cui, R Wang, Y Wei, F Hou, H Li, Y Jiang… - Bioorganic & Medicinal …, 2023 - Elsevier
In previous decades, patients with the most active EGFR mutations in non-small cell lung cancer (NSCLC) have significantly benefited from EGFR tyrosine kinase inhibitors (TKIs). …
Number of citations: 3 www.sciencedirect.com
CQ Phosphines, C Phosphines, C Alcohols, C Diols… - Citeseer
At Sigma-Aldrich, we are committed to being your preferred supplier for reagents and building blocks used in asymmetric synthesis. If you cannot find a product for your specific research …
Number of citations: 3 citeseerx.ist.psu.edu
M Jatczak - 2014 - biblio.ugent.be
… After reduction with red-Al and treatment with a tartrate salt, the enantiomerically pure R- or S-1methyl-3-pyrrolidinol 43 was obtained. The remainder of the synthesis, which is the same …
Number of citations: 3 biblio.ugent.be

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